molecular formula C14H22N2O4 B8251797 tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate

tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate

Cat. No.: B8251797
M. Wt: 282.34 g/mol
InChI Key: XKKQLUFSRBTFJD-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an amino group, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4,5-dimethoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a valuable candidate for drug discovery and development.

Industry: The compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical structure allows for the modification of material properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the amino and methoxy groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • tert-Butyl N-[(2-amino-3,4-dimethoxyphenyl)methyl]carbamate
  • tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate
  • tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)propyl]carbamate

Uniqueness: tert-Butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate is unique due to the specific positioning of the amino and methoxy groups on the phenyl ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the tert-butyl group also imparts steric hindrance, which can influence the compound’s stability and interaction with other molecules.

Properties

IUPAC Name

tert-butyl N-[(2-amino-4,5-dimethoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-8-9-6-11(18-4)12(19-5)7-10(9)15/h6-7H,8,15H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKQLUFSRBTFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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